N-PHENETHYL-N'-(3-QUINOLYL)THIOUREA

Description

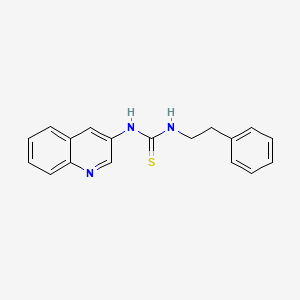

N-Phenethyl-N'-(3-quinolyl)thiourea is a thiourea derivative characterized by a phenethyl group attached to one nitrogen atom and a 3-quinoline substituent on the adjacent nitrogen. Thiourea derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

1-(2-phenylethyl)-3-quinolin-3-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3S/c22-18(19-11-10-14-6-2-1-3-7-14)21-16-12-15-8-4-5-9-17(15)20-13-16/h1-9,12-13H,10-11H2,(H2,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDJAMIHPGQGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794154 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA typically involves the reaction of phenethylamine with 3-quinoline isothiocyanate. The reaction is carried out in an organic solvent such as acetone or dimethyl sulfoxide (DMSO) at room temperature. The mixture is then refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of thiourea derivatives, including N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA, often involves the use of continuous-flow processes to ensure high yields and purity. These processes are designed to be eco-friendly and cost-effective, utilizing readily available starting materials and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve the use of halides and bases under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiourea derivatives .

Scientific Research Applications

N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-PHENETHYL-N’-(3-QUINOLYL)THIOUREA involves its interaction with various molecular targets and pathways. The compound acts as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors in biological systems. This interaction can inhibit the activity of certain enzymes, leading to its antibacterial and anticancer effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues

N-Benzoyl-N'-Phenylthiourea Derivatives

- Key Features : Substituted with benzoyl and phenyl groups (e.g., 3-Cl-BFTU, 4-Cl-BFTU) .

- This may enhance binding to biological targets like EGFR .

N-Allyl-N'-(3-Nitrophenyl)Thiourea

N-BENZOYL-N'-(6-QUINOLINYL)THIOUREA

- Key Features: Substituted with benzoyl and 6-quinolinyl groups (CAS: 866049-10-7) .

- Comparison: The 3-quinolyl vs. 6-quinolinyl substitution may alter steric effects and electronic distribution, impacting receptor affinity or catalytic activity.

Physicochemical Properties

EGFR Inhibition

- N-Benzoyl-N'-Phenylthiourea Derivatives : Demonstrated EGFR inhibition via tyrosine kinase receptor (RTK) blockade, with IC₅₀ values varying based on substituents (e.g., chloro groups enhance activity) .

- This compound: The phenethyl group may improve hydrophobic interactions with EGFR’s ATP-binding pocket, while the quinoline moiety could mimic adenine in ATP, enhancing competitive inhibition.

Urease Inhibition

- N-Thioacylated Ciprofloxacin Derivatives : IC₅₀ values <10 µM (e.g., compound 3n), outperforming hydroxyurea and thiourea .

- Amino-1,8-Naphthyridine Derivatives: Compound 5a showed IC₅₀ comparable to thiourea (0.5 mM) .

- Target Compound : Likely exhibits urease inhibition due to the thiourea core, but activity depends on substituent effects.

Antimicrobial Activity

- N-Thioacylated Ciprofloxacin Derivatives : Compound 3g showed twofold higher activity against S. epidermidis than ciprofloxacin .

- Target Compound: The 3-quinolyl group (structurally similar to quinolone antibiotics) may confer antibacterial properties, though phenethyl substitution could modulate spectrum and potency.

Key Research Findings and Limitations

- Catalytic Applications: Aryl ester thioureas (e.g., compound 10) showed 28% conversion in catalysis, comparable to reference compounds . The target compound’s quinoline group may enhance catalytic efficiency via metal coordination .

- Limitations: Limited direct data on this compound necessitate extrapolation from analogs. Structural variations (e.g., quinoline vs. benzoyl) require experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.